molecular formula C8H15NO3 B2681485 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine CAS No. 1018603-76-3

1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine

Cat. No.: B2681485
CAS No.: 1018603-76-3
M. Wt: 173.212
InChI Key: MIMPOMSJCKJTOK-UHFFFAOYSA-N
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Description

Product Overview 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is identified by the CAS Number 1018603-76-3 and is characterized by a unique spirocyclic structure containing a 1,3-dioxane ring . This compound serves as a versatile chemical building block for research and development applications in medicinal chemistry and organic synthesis. Research Applications and Value Compounds featuring spiroacetal scaffolds, such as the 1,4,8-trioxaspiro[4.5]decane framework, are of significant interest in scientific research due to their structural similarity to motifs found in various natural products . This core structure can be utilized as a key synthetic intermediate for constructing more complex molecules. While spirocyclic derivatives are actively investigated for their potential in drug discovery , the specific biological mechanisms and research applications for this compound are proprietary and not detailed in the public domain. Researchers are encouraged to explore its utility as a novel scaffold or precursor in their projects. Important Notice This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1,4,8-trioxaspiro[4.5]decan-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c9-5-7-6-11-8(12-7)1-3-10-4-2-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMPOMSJCKJTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12OCC(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8-Trioxaspiro[4One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic structure . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The spirocyclic structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural Analogues with Varying Oxygen Atoms

a) (±)-Peniorthoesters A and B (1,4,6-Trioxaspiro[4.5]decane-7-one Derivatives)
  • Structure : These fungal-derived enantiomers contain a 1,4,6-trioxaspiro[4.5]decane-7-one unit, differing in oxygen positioning compared to the target compound’s 1,4,8-trioxa system .
  • Bioactivity: Exhibit nitric oxide (NO) production inhibition in macrophages (IC50: 14.2–34.5 µM), comparable to dexamethasone .
b) 1,6,9-Trioxaspiro[4.5]decanes
  • Structure : Synthesized stereoselectively from D-glucose, these compounds feature an additional oxygen at position 9, creating opposite chirality at the spiro center .
  • Synthesis : Requires stereocontrolled routes due to the absence of natural analogs .
  • 13C NMR Data : Carbon shifts (δ 87–98 ppm) vary with substituents (e.g., acyl, alkyl, halogens), aiding structural characterization .
a) 8-(1-Naphthalen-2-yl-vinyl)-6,7,10-trioxaspiro[4.5]decane
  • Structure : A 1,2,4-trioxane spiroketal with a naphthalene substituent .
  • Bioactivity: Effective against multidrug-resistant Plasmodium yoelii (rodent malaria) and P. cynomolgi (simian malaria) .
  • Comparison : Demonstrates how substituent modifications (vinyl-naphthalene) enhance antimalarial efficacy compared to simpler spiroketals.
b) σ1/σ2 Receptor Ligands (e.g., Tosd Derivatives)
  • Structure : 1,4,8-Trioxaspiro[4.5]decane (Tosd) derivatives with benzyl/piperidine groups exhibit affinity for σ receptors .
  • Application: Used in cancer research (e.g., BS148, a σ2R agonist selective against metastatic melanoma) .

Spirocyclic Amines with Varied Substituents

a) 1,4-Dioxaspiro[4.5]decane-7-methanamine
  • Structure : A 1,4-dioxaspiro[4.5]decane core with a methanamine group at position 7 .
  • Properties: Molecular formula C9H19NO2 (MW: 173.25 g/mol), similar to the target compound but with fewer oxygen atoms .
  • Synthesis: Limited toxicity data; requires safety precautions during handling .
b) 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-methanamine
  • Structure : Methyl substituents at positions 7,9,9 alter steric and electronic properties .
  • Physicochemical Data : Boiling point 287°C (predicted), density 1.03 g/cm³, pKa 10.25 .

Research Implications and Challenges

  • Structural Complexity : Oxygen positioning (e.g., 1,4,6 vs. 1,4,8) and substituents dictate bioactivity and synthetic accessibility .
  • Synthetic Barriers : 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine’s discontinued status underscores challenges in commercial availability , whereas stereoselective synthesis routes for analogues enable tailored SAR studies .
  • Therapeutic Potential: Spiroketals with NO inhibition or antimalarial activity highlight their versatility in drug discovery .

Biological Activity

1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine is a unique chemical compound characterized by its spirocyclic structure and the presence of an amine group. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C8H15NO3
  • Molecular Weight : 173.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The amine group can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the spirocyclic structure may enhance binding affinity to specific receptors or enzymes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In a study involving human cancer cell lines, this compound demonstrated cytotoxicity.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer types.

Study on Antipsychotic Profiles

A related compound with a similar structural framework showed promise in antipsychotic applications. For example, a study on 1-aryl-1,3,8-triazaspiro[4.5]decan-4-one demonstrated antipsychotic profiles with minimal neurological side effects. The findings suggested that modifications in the phenyl moiety could affect behavioral activity while maintaining efficacy without significant side effects .

Enzyme Interaction Studies

Research has indicated that compounds similar to this compound could modulate enzyme activities involved in metabolic pathways. Such interactions may lead to insights into drug design targeting specific enzymes related to disease mechanisms.

Q & A

Basic: How can the structure of 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine be experimentally confirmed?

Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., amine, spirocyclic ethers) by characteristic absorption bands .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves the spirocyclic framework and methanamine substituent, with chemical shifts indicating electronic environments .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula by matching the exact mass to theoretical values. Cross-referencing with databases like PubChem or NIST Chemistry WebBook ensures accuracy .

Basic: What are the critical physical and chemical properties for handling this compound in experimental workflows?

Answer: Key properties include:

  • Melting point : 113–114°C (indicative of purity and stability during storage) .
  • Boiling point : 364.0±42.0°C (relevant for distillation or sublimation protocols) .
  • Density : 1.42 g/cm³ (critical for solvent selection in solubility studies) .
  • Polar surface area (PSA) : 61.83 Ų (predicts membrane permeability in biological assays) .

Advanced: How can synthesis conditions be optimized to improve yield and purity?

Answer: Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity for spirocyclic systems .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions in amine-functionalized intermediates .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the methanamine group during multi-step syntheses .
  • Catalytic systems : Employ palladium or nickel catalysts for cross-coupling reactions involving the spirocyclic core .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer: Discrepancies can arise from assay variability or structural analogs. Mitigation approaches:

  • Standardize assays : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls to enable cross-study comparisons .
  • Dose-response curves : Calculate IC₅₀ values under identical conditions (e.g., 20 µM in MCF-7 cells) to validate potency .
  • Structural validation : Confirm compound identity via X-ray crystallography or 2D-NMR when conflicting bioactivity is reported .

Advanced: What methodologies are recommended for studying interactions with biological targets?

Answer: Target engagement can be assessed using:

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD values) for receptor-ligand interactions .
  • Molecular docking : Computational models (AutoDock Vina) predict binding poses within active sites, guided by the compound’s PSA and logP .
  • Fluorescence polarization : Measures displacement of fluorescent probes in competitive binding assays .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer: SAR studies involve:

  • Analog synthesis : Modify the spirocyclic ether or methanamine group (e.g., fluorinated derivatives) to assess functional group contributions .
  • Biological profiling : Compare IC₅₀ values across analogs (e.g., neuroprotective vs. cytotoxic activities) .
  • QSAR modeling : Use descriptors like lipophilicity (logP) and topological polar surface area (TPSA) to predict activity trends .

Basic: What safety protocols are essential for laboratory handling?

Answer: Adhere to:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can degradation products be identified and characterized?

Answer: Analytical workflows include:

  • Liquid chromatography-mass spectrometry (LC-MS) : Detects degradation fragments via retention time and mass-to-charge ratios .
  • Accelerated stability studies : Expose the compound to heat (40–60°C) or humidity (75% RH) to simulate long-term degradation .
  • Isolation via preparative TLC : Purify degradation products for structural elucidation by NMR .

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